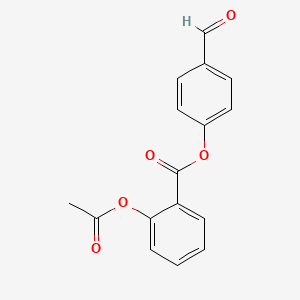
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: The initial step involves the synthesis of the 1,3-benzodioxole ring system. This can be achieved through the condensation of catechol with benzaldehyde derivatives under acidic conditions.
Introduction of the Diphenyl Group: The diphenyl group is introduced via a Friedel-Crafts alkylation reaction, using diphenylmethane and a suitable Lewis acid catalyst.
Formation of the Benzopyran Core: The benzopyran core is constructed through a cyclization reaction, often involving the use of strong bases or acidic catalysts to facilitate the ring closure.
Hydroxylation and Methoxylation: The final steps involve the introduction of hydroxyl and methoxy groups at specific positions on the benzopyran ring. This can be achieved through selective hydroxylation reactions using reagents like hydrogen peroxide or permanganate, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the benzopyran ring, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, benzopyran derivatives are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound may be studied for its potential effects on cellular pathways and its ability to modulate biological processes.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one exerts its effects involves interactions with various molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds like quercetin and kaempferol share structural similarities with the benzopyran core.
Coumarins: These compounds also contain a benzopyran ring and exhibit similar biological activities.
Chalcones: Structurally related compounds that can be precursors to benzopyrans.
Uniqueness
What sets 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
CAS No. |
498548-17-7 |
|---|---|
Molecular Formula |
C₃₅H₂₄O₇ |
Molecular Weight |
556.56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)



